molecular formula C11H14ClN B065586 (4-Chloro-benzyl)-cyclobutyl-amine CAS No. 177721-97-0

(4-Chloro-benzyl)-cyclobutyl-amine

Cat. No.: B065586
CAS No.: 177721-97-0
M. Wt: 195.69 g/mol
InChI Key: FFQPTSKQNZIDCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-benzyl)-cyclobutyl-amine is an organic compound characterized by the presence of a 4-chloro-benzyl group attached to a cyclobutyl-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-benzyl)-cyclobutyl-amine typically involves the reaction of 4-chloro-benzyl chloride with cyclobutylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where 4-chloro-benzyl chloride and cyclobutylamine are continuously fed into the reactor along with a base. The reaction mixture is then passed through the reactor, and the product is collected and purified using standard techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-benzyl)-cyclobutyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the 4-chloro-benzyl group is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium hydroxide or potassium carbonate in aqueous or organic solvents.

Major Products Formed:

    Oxidation: Formation of 4-chloro-benzyl ketone or 4-chloro-benzoic acid.

    Reduction: Formation of cyclobutylamine derivatives or cyclobutanol.

    Substitution: Formation of 4-hydroxy-benzyl-cyclobutyl-amine or other substituted derivatives.

Scientific Research Applications

(4-Chloro-benzyl)-cyclobutyl-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-benzyl)-cyclobutyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 4-Chloro-benzyl chloride
  • Cyclobutylamine
  • 4-Chloro-benzyl alcohol

Comparison: (4-Chloro-benzyl)-cyclobutyl-amine is unique due to the combination of the 4-chloro-benzyl group and the cyclobutyl-amine moiety. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the cyclobutyl ring can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c12-10-6-4-9(5-7-10)8-13-11-2-1-3-11/h4-7,11,13H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQPTSKQNZIDCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454642
Record name (4-CHLORO-BENZYL)-CYCLOBUTYL-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177721-97-0
Record name (4-CHLORO-BENZYL)-CYCLOBUTYL-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.